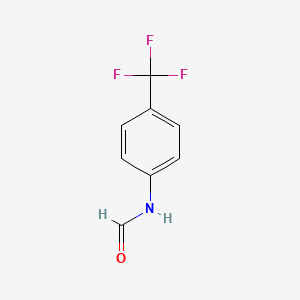

N-(4-(Trifluoromethyl)phenyl) formamide

Description

The Strategic Importance of Trifluoromethylated Aromatic Systems in Advanced Chemical Research

Trifluoromethylated aromatic systems are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl (-CF3) group, owing to its unique electronic properties, has a profound impact on the molecules to which it is attached. It is a strong electron-withdrawing group, which can significantly alter the acidity, basicity, and reactivity of the aromatic ring. This electronic influence is crucial in modulating the binding affinity of drug candidates to their biological targets.

Furthermore, the introduction of a trifluoromethyl group can enhance the metabolic stability of a molecule. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, which can lead to an extended half-life of a drug in the body. Additionally, the lipophilicity of a molecule can be fine-tuned by the incorporation of a trifluoromethyl group, which can improve its ability to permeate biological membranes. These advantageous properties have led to the inclusion of trifluoromethylated aromatic moieties in a wide array of commercially successful pharmaceuticals and agrochemicals.

Contextualizing N-Arylformamides as Key Synthetic Intermediates and Scaffolds

N-Arylformamides, the class of compounds to which N-(4-(Trifluoromethyl)phenyl)formamide belongs, are valuable intermediates in organic synthesis. The formamide (B127407) group can serve as a protecting group for anilines, which can be readily removed under acidic or basic conditions. This protective strategy is essential in multi-step syntheses where the amine functionality needs to be shielded from reactive reagents.

Beyond their role as protecting groups, N-arylformamides are precursors to a variety of other functional groups. For instance, they can be dehydrated to form isocyanides, which are versatile building blocks in their own right, participating in multicomponent reactions to construct complex molecular architectures. The formamide moiety can also direct ortho-lithiation, allowing for the introduction of substituents at the position adjacent to the formamide group on the aromatic ring. This reactivity makes N-arylformamides key scaffolds for the synthesis of highly substituted aromatic compounds. The formylation of amines, including anilines, can be achieved through various methods, with the use of formic acid being a common and practical approach. nih.govscispace.com

Objectives and Scope of Academic Inquiry into N-(4-(Trifluoromethyl)phenyl)formamide

Academic inquiry into N-(4-(Trifluoromethyl)phenyl)formamide is driven by the goal of harnessing its unique combination of a trifluoromethyl group and a formamide functionality for the development of novel molecules with desirable properties. Researchers are actively exploring its utility as a precursor in the synthesis of new pharmaceuticals and agrochemicals. For example, the starting material for the synthesis of N-(4-(Trifluoromethyl)phenyl)formamide, 4-(trifluoromethyl)aniline (B29031), is a known precursor in the synthesis of the drug Teriflunomide. jelsciences.com

The scope of research includes the development of efficient and environmentally benign synthetic routes to N-(4-(Trifluoromethyl)phenyl)formamide and its derivatives. Investigations into its reactivity profile, including its participation in various organic transformations, are crucial for expanding its synthetic utility. Furthermore, computational studies and structural analyses, such as X-ray crystallography, of N-(4-(Trifluoromethyl)phenyl)formamide and related N-arylformamides provide valuable insights into their molecular geometry, intermolecular interactions, and solid-state packing, which can inform their application in materials science. The crystal structures of related N-arylformamides reveal that intermolecular hydrogen bonding between the amine N-H group and the carbonyl O atom is a key feature in their solid-state arrangement. researchgate.net

Physicochemical Properties of N-(4-(Trifluoromethyl)phenyl)formamide

| Property | Value |

| Molecular Formula | C₈H₆F₃NO |

| Molecular Weight | 189.13 g/mol |

| CAS Number | 74702-40-2 |

| Boiling Point | 275.3 °C at 760 mmHg |

| Density | 1.353 g/cm³ |

Detailed Research Findings

While specific, in-depth research articles focusing solely on N-(4-(Trifluoromethyl)phenyl)formamide are not abundant, its significance can be inferred from studies on its constituent parts and related molecules.

Synthesis and Characterization:

The synthesis of N-(4-(Trifluoromethyl)phenyl)formamide is typically achieved through the formylation of 4-(trifluoromethyl)aniline. A common and practical method involves the reaction of 4-(trifluoromethyl)aniline with formic acid, often in a solvent like toluene (B28343) with azeotropic removal of water using a Dean-Stark apparatus. nih.govscispace.com

Spectroscopic characterization is essential for confirming the structure of the compound.

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would be expected to show signals corresponding to the aromatic protons and the formyl proton. The aromatic protons would likely appear as a complex multiplet in the downfield region, while the formyl proton would be a singlet further downfield.

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the carbonyl carbon of the formamide group.

IR Spectroscopy: Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H stretching vibration, the C=O (amide I) stretching vibration, and the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry: Mass spectrometry (MS) would show a molecular ion peak corresponding to the molecular weight of the compound (189.13 g/mol ) and characteristic fragmentation patterns.

Potential Applications in Synthesis:

The trifluoromethylphenyl moiety is a common feature in many bioactive molecules. For instance, derivatives of N-(trifluoromethyl)phenyl pyrazole (B372694) have been designed and synthesized, showing potency as antimicrobial agents. nih.gov While not directly involving the formamide, this highlights the importance of the trifluoromethylphenyl scaffold.

Furthermore, N-arylformamides can be precursors to other important synthetic intermediates. The dehydration of the formamide group would yield the corresponding isocyanide, 4-(trifluoromethyl)phenyl isocyanide, a versatile reagent in organic synthesis.

Structural Insights:

Studies on the crystal structure of related N-arylformamides and N,N-dimethylformamide have provided insights into the intermolecular forces that govern their solid-state packing. researchgate.netrsc.org Hydrogen bonding between the formamide N-H and the carbonyl oxygen is a dominant interaction, leading to the formation of chains or other supramolecular assemblies. researchgate.net The conformation of the amide group (syn or anti) can also influence the crystal packing.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKNPSYHKKJAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323085 | |

| Record name | 4-(Trifluoromethyl)formanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74702-40-2 | |

| Record name | 74702-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)formanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)formanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of N 4 Trifluoromethyl Phenyl Formamide

Unimolecular Decomposition Pathways of Arylformamides

The study of unimolecular decomposition provides fundamental insights into the intrinsic stability and fragmentation behavior of molecules in the absence of other reactants. For arylformamides such as N-(4-(Trifluoromethyl)phenyl)formamide, these pathways are typically investigated in the gas phase, often employing mass spectrometry and computational chemistry to elucidate the complex mechanisms and energetics involved.

Gas-Phase Fragmentation Mechanisms and Energetics

In the gas phase, the fragmentation of arylformamides is initiated by supplying energy to the molecule, typically through electron ionization or collision-induced dissociation (CID). wikipedia.org This energetic input leads to the formation of a molecular ion which is often unstable and undergoes a series of bond cleavages and rearrangements.

For the parent molecule, formamide (B127407) (NH₂CHO), extensive theoretical and experimental studies have identified several key decomposition channels. rsc.orgacs.org These include decarboxylation (loss of CO), dehydrogenation (loss of H₂), and dehydration (loss of H₂O), with energy barriers in the range of 73-78 kcal/mol. acs.org The major dissociation products observed are NH₃, CO, H₂, HNCO, H₂O, HCN, and HNC. rsc.org The CO elimination pathway is believed to proceed through a two-step mechanism involving a carbene intermediate. acs.org

For N-(4-(Trifluoromethyl)phenyl)formamide, the fragmentation is expected to be more complex due to the presence of the aromatic ring and the trifluoromethyl substituent. The primary fragmentation events likely involve the cleavage of the relatively weak C-N amide bond and the formyl C-H bond. Common fragmentation pathways for aromatic compounds in mass spectrometry involve cleavages that retain the charge on the aromatic portion. bohrium.commiamioh.edu

Key proposed fragmentation pathways for the molecular ion of N-(4-(Trifluoromethyl)phenyl)formamide, [M]⁺˙, include:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom can lead to the loss of the formyl radical (•CHO) or a hydrogen atom.

C-N Bond Cleavage: Homolytic or heterolytic cleavage of the phenyl-nitrogen bond can generate the 4-(trifluoromethyl)phenyl radical or cation and a formamide radical or ion.

Loss of CO: Similar to formamide, the loss of a neutral carbon monoxide molecule is a common fragmentation pathway for amides, leading to the formation of an iminyl radical cation.

Fragmentation of the CF₃ Group: The trifluoromethyl group can also be involved in fragmentation, potentially through the loss of a fluorine radical (•F) or difluorocarbene (:CF₂). fluorine1.ru Studies on trifluoromethyl-substituted benzisoxazoles have shown that the detachment of difluorocarbene can be a high-intensity fragmentation pathway. fluorine1.ru

The energetics of these processes are influenced by the stability of the resulting fragments (ions and neutrals). The electron-withdrawing nature of the trifluoromethyl group can significantly affect the charge distribution and stability of the intermediates and fragments.

Table 1: Proposed Gas-Phase Fragmentation Products of N-(4-(Trifluoromethyl)phenyl)formamide

| Proposed Fragment Ion | Formula | Proposed Formation Pathway |

|---|---|---|

| [M - H]⁺ | C₈H₅F₃NO⁺ | Loss of a hydrogen radical from the formyl group |

| [M - CHO]⁺ | C₇H₅F₃N⁺ | Loss of the formyl radical |

| [M - CO]⁺˙ | C₇H₆F₃N⁺˙ | Neutral loss of carbon monoxide |

| [C₇H₅F₃]⁺ | C₇H₅F₃⁺ | Cleavage of C-N bond, forming trifluoromethylbenzene cation |

| [C₆H₄CF₃]⁺ | C₇H₄F₃⁺ | Loss of H from the trifluoromethylbenzene cation |

Neutral Loss and Coulomb Explosion Phenomena in Mass Spectrometry Studies

Neutral Loss in Mass Spectrometry

Neutral loss is a common fragmentation event in mass spectrometry where an uncharged species is eliminated from the parent ion. acdlabs.com Analyzing these neutral losses can provide significant structural information, as the mass difference between the precursor ion and a fragment ion corresponds to a specific neutral molecule or radical. nih.govuab.edu For N-(4-(Trifluoromethyl)phenyl)formamide, several neutral loss pathways are plausible.

The loss of stable small molecules is particularly common. The analysis of neutral loss spectra can help in identifying structurally related molecules, even if they are not present in a spectral library. nih.gov

Table 2: Plausible Neutral Losses from the Molecular Ion of N-(4-(Trifluoromethyl)phenyl)formamide

| Neutral Loss (Mass Units) | Lost Fragment | Formation Mechanism |

|---|---|---|

| 28 | CO | Decarbonylation, a common pathway for amides |

| 27 | HCN | Rearrangement followed by elimination of hydrogen cyanide |

| 46 | HCOOH | Rearrangement involving hydrogen transfer to form and lose formic acid |

| 69 | •CF₃ | Cleavage of the C-CF₃ bond on the aromatic ring |

Coulomb Explosion

Coulomb explosion is a phenomenon observed when a molecule is subjected to a very intense electric field, such as that from a strong femtosecond laser pulse, causing it to be stripped of multiple electrons in a very short time frame. strath.ac.ukvanderbilt.edu The resulting multiply charged molecular ion becomes extremely unstable due to the powerful electrostatic repulsion between the localized positive charges. This repulsion forces the molecule to violently fly apart into charged fragments. researchgate.netarxiv.org

For aromatic molecules, studies have shown that the Coulomb explosion process typically begins when the internuclear distances are about twice their equilibrium values. researchgate.net The kinetic energy of the resulting fragment ions can be used to infer the charge distribution in the transient, multiply charged parent ion. researchgate.net In the context of N-(4-(Trifluoromethyl)phenyl)formamide, a Coulomb explosion experiment would likely lead to the complete disintegration of the molecule into small, multiply charged atomic and polyatomic ions (e.g., Cⁿ⁺, H⁺, Nⁿ⁺, Fⁿ⁺). The fragmentation patterns would be dictated by the distribution of charges on the molecular framework immediately prior to the explosion. vanderbilt.edu

Solution-Phase Reactivity: Hydrolysis and Nucleophilic Transformations

The reactivity of N-(4-(Trifluoromethyl)phenyl)formamide in solution is dominated by the chemistry of the amide functional group. Hydrolysis, leading to the cleavage of the amide bond, is a key reaction, the rate of which is highly dependent on conditions such as pH and temperature.

Protonation and C-N Bond Cleavage in Aqueous Environments

The hydrolysis of amides to form a carboxylic acid and an amine (or ammonia) is generally a slow process that requires harsh conditions, such as the presence of strong acids or bases and elevated temperatures. khanacademy.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the first step is the protonation of the amide. The carbonyl oxygen is the most basic site, and its protonation makes the carbonyl carbon significantly more electrophilic. khanacademy.org A water molecule, acting as a nucleophile, can then attack the activated carbonyl carbon. This is followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions to form an ammonium (B1175870) ion. The final products of acid-catalyzed hydrolysis of N-(4-(Trifluoromethyl)phenyl)formamide would be formic acid and 4-(trifluoromethyl)anilinium ion.

The proposed mechanism involves the following key steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the oxygen of the attacking water to the nitrogen atom.

Elimination of 4-(trifluoromethyl)aniline (B29031) as the leaving group.

Deprotonation of the carbonyl group to yield formic acid.

Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. khanacademy.org The C-N bond then cleaves, eliminating the amide anion, which is a poor leaving group. This step is typically the rate-determining step. The amide anion then rapidly deprotonates the newly formed carboxylic acid. Consequently, the final products under basic conditions are a carboxylate salt (formate) and the free amine (4-(trifluoromethyl)aniline).

The cleavage of the C-N bond is a central feature of amide hydrolysis. researchgate.netbit.edu.cn The stability of this bond is due to resonance, which imparts partial double-bond character. Both acid and base catalysis facilitate the cleavage by making the carbonyl carbon more susceptible to nucleophilic attack and by modifying the nature of the leaving group. researchgate.net The electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the rate of hydrolysis. It would make the nitrogen atom less basic and potentially a better leaving group, which could affect the kinetics of the C-N bond cleavage. researchgate.net

Catalytic Effects of Mineral Surfaces on Formamide Decomposition

Mineral surfaces can play a significant catalytic role in the decomposition of organic molecules, including formamides. While specific studies on N-(4-(Trifluoromethyl)phenyl)formamide are limited, research on formamide provides valuable insights into potential catalytic pathways.

Studies have shown that the decomposition of siderite (FeCO₃), an iron-bearing carbonate mineral, begins at temperatures as low as 300 °C. mdpi.com Such mineral surfaces could provide active sites for the decomposition of adsorbed formamide molecules. The decomposition of formic acid, a product of formamide hydrolysis, has been extensively studied on various catalytic surfaces, including gold nanoparticles on alumina (B75360) (Au/Al₂O₃) and platinum. unt.eduresearchgate.net On Au/Al₂O₃, formic acid decomposes into H₂ and CO₂ via a formate (B1220265) intermediate. unt.edu

The catalytic effect of mineral surfaces can be attributed to several factors:

Surface Acidity/Basicity: Lewis and Brønsted acid sites on mineral surfaces can protonate the formamide, activating it for subsequent reactions like hydrolysis or decomposition.

Adsorption and Orientation: The mineral surface can adsorb the reactant molecules, orienting them in a way that lowers the activation energy for a particular reaction pathway.

Stabilization of Intermediates: The surface can stabilize reaction intermediates, such as formate species, facilitating their further conversion. researchgate.net

For N-(4-(Trifluoromethyl)phenyl)formamide, it is plausible that mineral surfaces could catalyze its hydrolysis or decomposition, particularly in geological or environmental contexts. The interaction would likely involve the polar amide group adsorbing onto the mineral surface, facilitating C-N bond cleavage or other decomposition reactions at temperatures lower than those required in the gas phase.

Reaction Dynamics and Kinetics of N-(4-(Trifluoromethyl)phenyl)formamide

The study of reaction dynamics and kinetics seeks to provide a detailed, step-by-step understanding of how a chemical reaction proceeds and the rate at which it occurs. For N-(4-(Trifluoromethyl)phenyl)formamide, this involves examining its unimolecular decomposition and its bimolecular reactions, such as hydrolysis.

While specific kinetic parameters for N-(4-(Trifluoromethyl)phenyl)formamide are not extensively documented, the principles can be understood from studies of simpler amides and related compounds. The kinetics of formamide decomposition, for instance, have been investigated both theoretically and experimentally. nih.govsci-hub.se The unimolecular decomposition in the gas phase is governed by transition state theory, with calculated rate constants for various competing pathways (e.g., loss of CO, H₂O, H₂). acs.org

For solution-phase reactions like hydrolysis, the rate law is often complex and dependent on the concentration of the catalyst (H⁺ or OH⁻). The hydrolysis of N,N'-diarylformamidines, which are structurally related, has been shown to involve a nucleophilic attack by water on a protonated intermediate in acidic solutions. researchgate.net

The kinetics of the reactions of N-(4-(Trifluoromethyl)phenyl)formamide would be significantly influenced by several factors:

Table 3: Factors Influencing the Reaction Kinetics of N-(4-(Trifluoromethyl)phenyl)formamide

| Factor | Effect on Reaction Rate | Mechanism of Influence |

|---|---|---|

| Temperature | Increases rate | Provides molecules with sufficient energy to overcome the activation energy barrier (Arrhenius equation). |

| pH (for hydrolysis) | Increases rate at high and low pH | Catalysis by H⁺ (protonation of carbonyl) or OH⁻ (direct nucleophilic attack) provides lower energy pathways. |

| Solvent | Variable | Solvent polarity can stabilize or destabilize reactants, intermediates, and transition states, altering the activation energy. |

| Catalysts (e.g., mineral surfaces) | Increases rate | Provides an alternative reaction pathway with a lower activation energy. unt.edu |

| Substituent Effects | Variable | The electron-withdrawing CF₃ group influences the electron density at the reaction center (carbonyl carbon and nitrogen), affecting nucleophilic attack and the stability of leaving groups. |

Direct chemical dynamics simulations on the parent formamide molecule have been used to investigate atomic-level mechanisms and product branching ratios as a function of the molecule's internal energy. rsc.org Similar computational approaches would be necessary to build a detailed model of the reaction dynamics for the more complex N-(4-(Trifluoromethyl)phenyl)formamide, providing a microscopic picture of the bond-breaking and bond-forming events as the reactions proceed.

Exploration of Statistical versus Non-Statistical Reaction Mechanisms

The distinction between statistical and non-statistical reaction mechanisms is crucial for a detailed understanding of a chemical transformation. Statistical theories, such as the Transition State Theory (TST), assume that the energy introduced into a molecular system is rapidly distributed among all its vibrational modes before a reaction occurs. In contrast, non-statistical dynamics involve reactions that proceed on a timescale faster than this energy redistribution, often leading to specific, non-random product distributions.

Currently, specific experimental or computational studies detailing the exploration of statistical versus non-statistical reaction mechanisms for N-(4-(Trifluoromethyl)phenyl)formamide are not extensively available in the public domain. However, the general principles of reaction dynamics suggest that for many thermal reactions of molecules of this size and complexity in solution, a statistical model is often a reasonable first approximation. The numerous degrees of freedom in N-(4-(Trifluoromethyl)phenyl)formamide would facilitate rapid intramolecular vibrational energy redistribution (IVR).

Future research involving techniques such as chemical dynamics simulations and femtosecond spectroscopy could provide direct insights into the timescales of bond-breaking and bond-forming events in reactions involving N-(4-(Trifluoromethyl)phenyl)formamide, thereby elucidating the extent to which non-statistical effects play a role.

Influence of Substituents on Reaction Rate Constants

The rate of a chemical reaction is profoundly influenced by the electronic nature of the substituents on the reacting molecules. The trifluoromethyl (-CF3) group in N-(4-(Trifluoromethyl)phenyl)formamide is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property is expected to have a significant impact on the reactivity of the formamide moiety and the phenyl ring.

While specific kinetic data for reactions of N-(4-(Trifluoromethyl)phenyl)formamide are not readily found in the literature, the general effects of the -CF3 group can be predicted. For reactions where the formamide nitrogen acts as a nucleophile, the electron-withdrawing nature of the trifluoromethylphenyl group would decrease its nucleophilicity compared to unsubstituted N-phenylformamide. Conversely, for reactions where the formyl proton is abstracted, the increased acidity due to the inductive effect of the -CF3 group would likely enhance the reaction rate.

To quantify these effects, a Hammett plot analysis could be employed, comparing the reaction rates of a series of para-substituted N-phenylformamides. This would allow for the determination of the reaction constant (ρ), providing a quantitative measure of the sensitivity of the reaction to substituent effects.

Table 1: Predicted Relative Reactivity Based on Substituent Effects (This table is illustrative and based on general chemical principles, as specific experimental data for N-(4-(Trifluoromethyl)phenyl)formamide was not found.)

| Substituent (X) on N-(4-X-phenyl)formamide | Electronic Effect | Predicted Relative Reaction Rate (Nucleophilic Attack by Nitrogen) | Predicted Relative Reaction Rate (Deprotonation of Formyl Proton) |

| -OCH3 | Electron-donating | Faster | Slower |

| -CH3 | Electron-donating | Faster | Slower |

| -H | Neutral | Reference | Reference |

| -Cl | Electron-withdrawing | Slower | Faster |

| -CF3 | Strongly Electron-withdrawing | Slower | Faster |

| -NO2 | Strongly Electron-withdrawing | Slower | Faster |

Role of N-(4-(Trifluoromethyl)phenyl)formamide in Specific Organic Transformations

While detailed studies on the specific roles of N-(4-(Trifluoromethyl)phenyl)formamide in a wide array of organic transformations are limited, its structural motifs suggest potential applications in several key reaction types.

Condensation Reactions

Formamides are known to participate in condensation reactions, often serving as a source of nitrogen and a single carbon unit. A notable application of substituted N-arylformamides is in the synthesis of quinazolines and related heterocyclic systems. For instance, N-arylformamides can undergo cyclocondensation with anthranilic acid derivatives to furnish quinazolinones.

In the context of N-(4-(Trifluoromethyl)phenyl)formamide, its participation in such condensation reactions would lead to the formation of quinazoline (B50416) derivatives bearing a 4-(trifluoromethyl)phenyl substituent. This substituent can be valuable in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability and receptor binding affinity. While the direct use of N-(4-(Trifluoromethyl)phenyl)formamide in this context is not extensively documented, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine from related starting materials highlights the utility of the trifluoromethylphenyl moiety in constructing such heterocyclic scaffolds. researchgate.net

Transamidation and Cross-Coupling Processes

Transamidation, the conversion of one amide to another by reaction with an amine, is a fundamentally important transformation. Direct transamidation of N-(4-(Trifluoromethyl)phenyl)formamide would involve the displacement of the 4-(trifluoromethyl)aniline moiety by another amine. The strong electron-withdrawing nature of the trifluoromethyl group would make the formyl carbon more electrophilic, potentially facilitating nucleophilic attack. However, the stability of the resulting 4-(trifluoromethyl)anilide anion would also be a critical factor. General advancements in transamidation reactions, including metal-catalyzed and organocatalyzed methods, could potentially be applied to this substrate. nih.gov

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for C-C and C-N bond formation. While N-(4-(Trifluoromethyl)phenyl)formamide itself is not a typical substrate for cross-coupling, its derivatives or precursors could be. For example, the corresponding aryl halide, 1-bromo-4-(trifluoromethyl)benzene, is a common coupling partner in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl group onto various molecules. The formamide group could potentially be installed before or after such a coupling step. There is currently no direct evidence in the searched literature of N-(4-(Trifluoromethyl)phenyl)formamide acting as a direct coupling partner in major cross-coupling reactions.

Computational Chemistry and Theoretical Investigations of N 4 Trifluoromethyl Phenyl Formamide

Electronic Structure Calculations and Energetic Landscapes

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and geometry. These methods solve the time-independent Schrödinger equation, providing information about the energy and distribution of electrons within the molecule.

High-level quantum chemical methods, such as Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in computational chemistry for obtaining highly accurate energetic data. mit.edu These methods provide benchmark-quality thermochemical information, including enthalpies of formation, Gibbs free energies, and atomization energies, which are crucial for understanding the thermodynamic stability of a molecule.

While computationally intensive, CCSD(T) calculations serve as a critical reference for calibrating more cost-effective methods like Density Functional Theory (DFT). For N-(4-(Trluoromethyl)phenyl)formamide, such calculations would yield precise data on its stability and the energetics of its various isomers and conformers. Although specific CCSD(T) studies on this molecule are not prevalent in the literature, the data obtained would be invaluable for constructing accurate potential energy surfaces and for kinetic modeling of its reactions.

Table 1: Representative Thermochemical Data Obtainable from CCSD(T) Calculations

| Thermochemical Property | Description | Significance for N-(4-(Trluoromethyl)phenyl)formamide |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. | Defines the intrinsic thermodynamic stability of the molecule. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in free energy that accompanies the formation of one mole of a substance from its constituent elements. | Indicates the spontaneity of the molecule's formation and its stability under standard conditions. |

| Atomization Energy | The energy required to break all the chemical bonds in one mole of a gaseous molecule to form gaseous atoms. | Provides a measure of the total bond strength within the molecule. |

| Conformational Energies | The relative energies of different spatial arrangements (conformers) of the molecule. | Helps identify the most stable three-dimensional structure of the molecule. |

This table is illustrative of the types of data generated by high-level quantum chemical methods.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized molecules. nih.gov Functionals such as B3LYP are commonly employed to perform geometry optimizations, where the lowest energy structure of the molecule is determined by calculating the forces on each atom and minimizing them. nih.govconicet.gov.ar

For molecules structurally related to N-(4-(Trluoromethyl)phenyl)formamide, such as N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations have been shown to accurately predict geometric parameters like bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography. nih.gov The optimized geometry provides the foundation for further calculations, including vibrational analysis.

Vibrational analysis involves calculating the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the vibrational modes observed in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By comparing the calculated spectrum with the experimental one, each vibrational band can be assigned to a specific motion of the atoms, such as C=O stretching, N-H bending, or vibrations of the trifluoromethyl group, thus confirming the molecular structure. researchgate.net

Table 2: Comparison of Theoretical and Experimental Parameters for a Related Aryl Amide

| Parameter | DFT Calculation | Experimental (X-ray) |

|---|---|---|

| Amide/Phenyl Ring Angle | ~27° | ~29° |

| para-Substituted Phenyl/Amide Angle | ~8.5° | ~31.4° |

| Phenyl/para-Substituted Phenyl Angle | 59.6° | 59.7° |

Data based on the structurally similar compound N-[4-(trifluoromethyl)phenyl]benzamide, illustrating the typical agreement between DFT and experimental results. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is essential for exploring the conformational landscape and understanding interactions in different environments.

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique where the forces between atoms are calculated "on-the-fly" using quantum mechanical methods, typically DFT. This avoids the need for pre-parameterized force fields, making AIMD particularly suitable for studying chemical reactions involving bond breaking and formation. rsc.org

For N-(4-(Trluoromethyl)phenyl)formamide, AIMD simulations could be employed to investigate reaction pathways such as thermal decomposition, hydrolysis, or isomerization. rsc.org By simulating the molecule's dynamics at high temperatures or in the presence of reactants, researchers can observe the detailed atomic-level mechanisms of these processes, identify transition states, and calculate reaction barriers, providing a comprehensive understanding of its chemical reactivity.

Classical Molecular Dynamics simulations use empirical force fields to describe the potential energy of a system, allowing for the simulation of much larger systems and longer timescales compared to AIMD. researchgate.net This approach is ideal for studying the behavior of molecules in the condensed phase, such as in a solvent or in a crystal lattice. researchgate.net

For N-(4-(Trluoromethyl)phenyl)formamide, classical MD can be used to explore intermolecular interactions that govern its physical properties. Simulations can reveal the nature and strength of hydrogen bonds (N-H···O=C), π-π stacking interactions between the phenyl rings, and dipole-dipole interactions involving the trifluoromethyl and formyl groups. researchgate.net By analyzing radial distribution functions from the simulation trajectory, the specific solute-solute and solute-solvent interactions can be quantified. researchgate.net This knowledge is crucial for understanding solubility, crystal packing, and transport properties.

Table 3: Intermolecular Interactions of N-(4-(Trluoromethyl)phenyl)formamide Studied by Classical MD

| Interaction Type | Description | Potential Significance |

|---|---|---|

| Hydrogen Bonding | Interaction between the amide N-H proton and the formyl oxygen (C=O) of a neighboring molecule. | Governs crystal packing and self-assembly in solution. |

| π-π Stacking | Noncovalent interaction between the aromatic rings of adjacent molecules. | Contributes to the stability of the crystal lattice and affects solubility. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the formyl (-CHO) and trifluoromethyl (-CF3) groups. | Influences molecular orientation and condensed-phase properties. |

| Solvent Interactions | Interactions (e.g., hydrogen bonds, van der Waals forces) with solvent molecules. | Determines solubility and the stability of different conformers in solution. |

Theoretical Spectroscopic Predictions for N-(4-(Trluoromethyl)phenyl)formamide

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. These theoretical predictions serve as a powerful tool for structural elucidation and for understanding the electronic properties of molecules.

DFT calculations, as mentioned previously, are highly effective for predicting vibrational spectra (IR and Raman). nih.gov Furthermore, Time-Dependent DFT (TD-DFT) is a standard method for calculating electronic excitation energies, which correspond to the absorption peaks in UV-Visible spectroscopy. nih.gov TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as π→π* or n→π* transitions within the aromatic system and the formamide (B127407) group. nih.govresearchgate.net

In addition to vibrational and electronic spectra, computational methods can also predict nuclear magnetic resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), theoretical NMR chemical shifts can be obtained. researchgate.net These predicted shifts are often compared with experimental data to confirm the chemical structure and assign specific resonances to individual atoms within the N-(4-(Trluoromethyl)phenyl)formamide molecule.

Table 4: Spectroscopic Predictions via Computational Methods

| Spectroscopy Type | Computational Method | Predicted Properties | Purpose |

|---|---|---|---|

| Infrared (IR) & Raman | DFT (e.g., B3LYP) | Vibrational frequencies and intensities | Structural confirmation and functional group identification. nih.gov |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Excitation energies (λmax), oscillator strengths, and nature of electronic transitions. | Understanding electronic structure and optical properties. nih.gov |

| NMR | DFT (GIAO method) | ¹H, ¹³C, ¹⁹F chemical shifts | Structural elucidation and assignment of experimental spectra. researchgate.net |

Computational Modeling of Reaction Mechanisms and Catalysis

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and the role of catalysts in chemical transformations. In the context of N-(4-(Trifluoromethyl)phenyl)formamide, theoretical investigations, primarily employing Density Functional Theory (DFT), provide invaluable insights into its synthesis and reactivity. These studies help in understanding the energetics of reaction pathways, the structures of transition states, and the influence of catalysts at an atomic level.

The formation of N-(4-(Trifluoromethyl)phenyl)formamide is commonly achieved through the formylation of 4-(trifluoromethyl)aniline (B29031). Computational models can simulate this reaction to determine the most plausible mechanistic pathways. These models typically involve the calculation of potential energy surfaces, which map the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction.

Reaction Mechanism Analysis

A common route for the formylation of anilines involves the use of a formylating agent, which can be activated by a catalyst. Theoretical studies can compare different proposed mechanisms, such as direct formylation versus a catalyst-mediated pathway, to identify the most energetically favorable route.

For a catalyzed reaction, the computational model would include the catalyst in the calculations to understand its interaction with the reactants. Key steps in a catalytic cycle that are often investigated computationally include:

Reactant Coordination: The initial binding of the reactants, such as 4-(trifluoromethyl)aniline and the formyl source, to the catalyst's active site.

Transition State Analysis: The identification and characterization of transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state is crucial for determining the reaction rate.

Intermediate Formation: The characterization of any stable intermediates that are formed during the reaction.

Product Release: The final step where the product, N-(4-(Trifluoromethyl)phenyl)formamide, detaches from the catalyst, regenerating it for the next catalytic cycle.

Detailed Research Findings from a Hypothetical DFT Study

To illustrate the insights gained from computational modeling, let's consider a hypothetical DFT study on the palladium-catalyzed formylation of 4-(trifluoromethyl)aniline with a generic phosphine (B1218219) ligand. The calculations could be performed using a functional like B3LYP with a basis set such as 6-31G(d).

The study would likely investigate a catalytic cycle analogous to those proposed for similar cross-coupling reactions. The key steps and their calculated activation energies (ΔG‡) and reaction energies (ΔG) are presented in the table below.

| Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| 1 | Oxidative Addition of a Formyl Source to Pd(0) | 15.2 | -5.8 |

| 2 | Coordination of 4-(Trifluoromethyl)aniline | 2.5 | -8.1 |

| 3 | Deprotonation of the Aniline (B41778) Nitrogen | 10.7 | -2.3 |

| 4 | Reductive Elimination to form N-(4-(Trifluoromethyl)phenyl)formamide | 22.5 | -15.4 |

| 5 | Catalyst Regeneration | - | - |

Influence of Substituents

Computational models can also effectively predict the influence of substituents on the reaction. The trifluoromethyl (-CF3) group on the phenyl ring is a strong electron-withdrawing group. Theoretical calculations can quantify the effect of this group on the electron density of the aniline nitrogen and its subsequent reactivity. A comparative study with aniline, which lacks the -CF3 group, could reveal the electronic impact on the activation barriers of the various steps in the catalytic cycle.

| Substituent on Aniline | Calculated Activation Energy (ΔG‡) for Reductive Elimination (kcal/mol) | Calculated Natural Charge on Aniline Nitrogen |

|---|---|---|

| -H (Aniline) | 20.1 | -0.45 e |

| -CF3 (4-(Trifluoromethyl)aniline) | 22.5 | -0.38 e |

The data in this hypothetical table suggests that the electron-withdrawing -CF3 group decreases the nucleophilicity of the aniline nitrogen (as indicated by the less negative natural charge), leading to a higher activation barrier for the reductive elimination step compared to unsubstituted aniline. This type of analysis is crucial for understanding substrate scope and limitations in catalytic reactions.

N 4 Trifluoromethyl Phenyl Formamide As a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The trifluoromethyl group is a crucial moiety in many pharmaceutical and agrochemical compounds, and its incorporation can significantly enhance a molecule's biological activity. researchgate.net Nitrogen-containing heterocycles are also a prominent feature in a vast number of biologically active compounds. nih.gov Consequently, N-(4-(Trifluoromethyl)phenyl)formamide serves as a key starting material for the synthesis of trifluoromethylated nitrogen-containing heterocycles. researchgate.net

One of the notable applications of this compound is in the synthesis of quinazoline (B50416) derivatives. Quinazolinones, a class of quinazoline derivatives, are recognized for their broad spectrum of biological activities and are present in numerous naturally occurring alkaloids. nih.gov The formamide (B127407) group in N-(4-(Trifluoromethyl)phenyl)formamide can participate in cyclization reactions to form the pyrimidine (B1678525) ring of the quinazoline core. For instance, it can be used in reactions leading to the formation of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a compound with potential applications in medicinal chemistry. researchgate.net

Furthermore, the pyrimidine ring is a fundamental component of nucleic acids and many bioactive molecules. nih.govwikipedia.orgnih.gov The formamide functionality can be a precursor to the atoms required for the construction of the pyrimidine ring system. While direct synthesis of pyrimidines from N-(4-(Trifluoromethyl)phenyl)formamide is a specific area of research, the general principle of using formamides in heterocycle synthesis is well-established. ontosight.ai

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Formamide Precursors

| Heterocycle Class | Key Reaction Type | Relevance of N-(4-(Trifluoromethyl)phenyl)formamide |

| Quinazolines | Cyclocondensation | Provides the N-aryl and formyl C-N components for the pyrimidine ring. |

| Imidazoles | Cyclization | The formamide can act as a source of a one-carbon unit. |

| Pyrimidines | Ring Formation | The formamide moiety can contribute to the formation of the heterocyclic ring. |

Application in Tandem Reactions and One-Pot Syntheses

The efficiency of chemical synthesis can be significantly improved by employing tandem reactions or one-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates. science.gov N-(4-(Trifluoromethyl)phenyl)formamide and its derivatives are well-suited for such processes, leading to the rapid construction of complex molecules.

For example, the in situ generation of reactive intermediates from N-(4-(Trifluoromethyl)phenyl)formamide can initiate a cascade of reactions to form intricate heterocyclic systems. mdpi.com One-pot procedures for the synthesis of formamides themselves have been developed, which can then be directly used in subsequent transformations to build more complex structures. researchgate.net This approach is particularly valuable in the synthesis of 1-aryl-3-trifluoromethylpyrazoles, where a one-pot protocol involving in situ generated nitrile imines has been developed. nih.gov

Development of Novel Reagents Derived from N-(4-(Trifluoromethyl)phenyl)formamide

The chemical reactivity of the formamide group allows for its conversion into other valuable functional groups, thereby expanding the synthetic utility of N-(4-(Trifluoromethyl)phenyl)formamide.

A key transformation of formamides is their dehydration to produce isocyanides. nih.gov This reaction can be achieved using various dehydrating agents, such as phosphorus oxychloride or a combination of triphenylphosphine (B44618) and iodine. d-nb.inforesearchgate.net The resulting 4-(trifluoromethyl)phenyl isocyanide is a highly reactive intermediate that can participate in a wide range of chemical transformations, including multicomponent reactions. While some studies have noted challenges in the isolation of this specific isocyanide, its in situ generation and use are synthetically valuable. lookchem.com

Formamidines are another important class of compounds that can be derived from N-(4-(Trifluoromethyl)phenyl)formamide. daneshyari.com These compounds are key intermediates in the synthesis of various heterocycles and have applications in medicinal chemistry. nih.govscirp.org The synthesis of N-sulfonyl formamidines, for instance, can be achieved through various methods, highlighting the versatility of formamide precursors. nih.gov

Table 2: Reagents and Products from the Transformation of N-(4-(Trifluoromethyl)phenyl)formamide

| Starting Material | Reagent(s) | Product | Product Class |

| N-(4-(Trifluoromethyl)phenyl)formamide | Phosphorus oxychloride | 4-(Trifluoromethyl)phenyl isocyanide | Isocyanide |

| N-(4-(Trifluoromethyl)phenyl)formamide | Triphenylphosphine, Iodine | 4-(Trifluoromethyl)phenyl isocyanide | Isocyanide |

| N-(4-(Trifluoromethyl)phenyl)formamide | Amines, coupling agents | N,N'-disubstituted formamidines | Formamidine |

Further derivatization of N-(4-(Trifluoromethyl)phenyl)formamide can lead to specialized reagents for specific functionalization reactions. For instance, the formamide nitrogen can be further substituted or the aromatic ring can be modified to introduce additional reactive sites. The resulting derivatives can then be employed in the synthesis of complex molecules with tailored properties. For example, derivatives of N-(4-(Trifluoromethyl)phenyl)formamide have been utilized in the synthesis of sorafenib, an anticancer drug, highlighting the industrial relevance of such derivatization strategies. googleapis.com

Strategic Integration in the Construction of Advanced Molecular Architectures

The synthesis of complex natural products and other advanced molecular architectures often requires a strategic and convergent approach. uni-bayreuth.deresearchgate.netnih.govmsu.edureddit.com N-(4-(Trifluoromethyl)phenyl)formamide and its derivatives can be strategically incorporated into these synthetic routes to introduce the trifluoromethylphenyl moiety at a specific stage.

The trifluoromethyl group can influence the stereochemical outcome of reactions and impart unique conformational properties to the target molecule. researchgate.net This makes N-(4-(Trifluoromethyl)phenyl)formamide a valuable tool for fine-tuning the properties of complex molecules. The innate reactivity of the formamide group, or its converted functional groups like isocyanides and formamidines, allows for its participation in key bond-forming events late in a synthetic sequence, which is often a desirable feature in total synthesis.

Advanced Spectroscopic and Structural Characterization of N 4 Trifluoromethyl Phenyl Formamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Labeling Studies

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of N-(4-(Trifluoromethyl)phenyl)formamide in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the compound's atomic connectivity and chemical environment.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the formyl proton (CHO), the amide proton (NH), and the aromatic protons of the trifluoromethyl-substituted phenyl ring. The aromatic region typically displays a characteristic AA'BB' system for the 1,4-disubstituted ring, appearing as two doublets. The ¹³C NMR spectrum complements this by showing signals for the formyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The large one-bond carbon-fluorine coupling (¹JCF) is a hallmark of the CF₃ group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-(Trifluoromethyl)phenyl)formamide

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Formyl-H | ¹H | ~8.3 - 8.5 | s (or d) | J(H,H) ~1-2 Hz (if coupled to NH) | The precise shift and multiplicity can vary with solvent and temperature due to restricted amide bond rotation, giving rise to cis/trans isomers. |

| Amide-H | ¹H | ~8.0 - 9.0 | br s | - | Signal is often broad and its position is highly dependent on solvent and concentration. Can exchange with D₂O. |

| Ar-H (ortho to NH) | ¹H | ~7.7 - 7.8 | d | J(H,H) ~8-9 Hz | These protons are deshielded by the formamide (B127407) group. |

| Ar-H (ortho to CF₃) | ¹H | ~7.6 - 7.7 | d | J(H,H) ~8-9 Hz | These protons are deshielded by the electron-withdrawing CF₃ group. |

| Formyl-C | ¹³C | ~160 - 163 | s | - | Typical chemical shift for a formamide carbonyl carbon. |

| Ar-C (C-NH) | ¹³C | ~140 - 142 | s | - | Quaternary carbon attached to the nitrogen. |

| Ar-C (ortho to NH) | ¹³C | ~119 - 121 | s | - | Shielded relative to other aromatic carbons. |

| Ar-C (ortho to CF₃) | ¹³C | ~126 - 127 | q | ²J(C,F) ~3-4 Hz | Small quartet splitting due to two-bond coupling with fluorine. |

| Ar-C (C-CF₃) | ¹³C | ~128 - 130 | q | ²J(C,F) ~32-34 Hz | Quaternary carbon showing significant coupling to the fluorine atoms. |

| CF₃ | ¹³C | ~123 - 125 | q | ¹J(C,F) ~270-273 Hz | Characterized by a large one-bond coupling constant. |

| CF₃ | ¹⁹F | ~ -62 to -63 | s | - | Relative to a standard like CFCl₃ or α,α,α-trifluorotoluene. rsc.org |

Isotopic Labeling Studies: Isotopic labeling is a powerful technique used to track atoms through reactions or to aid in spectral assignment. wikipedia.org For N-(4-(Trifluoromethyl)phenyl)formamide, labeling can be strategically employed. For instance, replacing the amide proton with deuterium (B1214612) (²H) by exchange with D₂O would cause its signal to disappear from the ¹H NMR spectrum, confirming its assignment. wikipedia.org

Furthermore, synthesis with ¹³C-labeled formic acid would result in a ¹³C-enriched formyl carbon, which is useful for studying reaction mechanisms or for performing advanced NMR experiments. Similarly, using ¹⁵N-labeled 4-(trifluoromethyl)aniline (B29031) as a precursor would introduce an NMR-active ¹⁵N nucleus. acs.orgnih.gov This allows for the direct observation of the nitrogen atom and the measurement of coupling constants (e.g., ¹J(¹⁵N,¹H), ²J(¹⁵N,¹³C)), providing valuable information on amide bond tautomerism, rotational barriers, and hydrogen bonding interactions. nih.gov

Mass Spectrometry Techniques for Precise Mass Measurement and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental formula of the parent molecule with high accuracy.

The molecular formula of N-(4-(Trifluoromethyl)phenyl)formamide is C₈H₆F₃NO. fluorochem.co.uk Using high-resolution mass, its expected exact mass can be calculated and experimentally verified.

Predicted Fragmentation Pattern: Under electron ionization (EI), the molecule first forms a molecular ion (M⁺•). This ion is energetically unstable and undergoes fragmentation. uni-saarland.de The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. libretexts.orgyoutube.com

Key predicted fragmentation events for N-(4-(Trifluoromethyl)phenyl)formamide include:

Loss of the formyl radical (•CHO): Cleavage of the N-C(O) bond would lead to the formation of the [M - 29]⁺ ion, corresponding to the 4-(trifluoromethyl)aniline radical cation.

Loss of a hydrogen atom: Formation of an [M - 1]⁺ ion is common.

Cleavage producing the formyl cation: Formation of the [CHO]⁺ ion at m/z 29.

Formation of the trifluoromethylphenyl cation: Cleavage and rearrangement can lead to the stable [C₇H₄F₃]⁺ ion.

Interactive Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for C₈H₆F₃NO

| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Description |

| Molecular Ion [M]⁺• | [C₈H₆F₃NO]⁺• | 189.0401 | The intact molecule ionized by electron loss. |

| [M-H]⁺ | [C₈H₅F₃NO]⁺ | 188.0323 | Loss of a hydrogen radical, likely from the NH or CHO group. |

| [M-CHO]⁺ | [C₇H₅F₃N]⁺ | 160.0374 | Loss of the formyl radical, a common fragmentation for formamides. |

| [4-(trifluoromethyl)phenyl]⁺ | [C₇H₄F₃]⁺ | 145.0265 | Formation of the stable aryl cation. |

| Formyl Cation | [CHO]⁺ | 29.0028 | Cleavage of the N-C(O) bond. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in N-(4-(Trifluoromethyl)phenyl)formamide. The two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures light scattering from changes in polarizability.

The spectrum is dominated by vibrations characteristic of the secondary amide group (the formamide) and the substituted aromatic ring. Key vibrational modes include:

N-H Stretch: A sharp band in the 3200-3400 cm⁻¹ region. Its position can indicate the extent of hydrogen bonding in the solid state or in solution.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the formyl C-H stretch is typically found around 2850-2950 cm⁻¹.

C=O Stretch (Amide I band): A very strong absorption band, typically between 1650-1700 cm⁻¹, is characteristic of the carbonyl group in the formamide. This is one of the most prominent peaks in the IR spectrum.

N-H Bend (Amide II band): This mode, involving C-N stretching and N-H bending, occurs in the 1510-1570 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are due to the phenyl ring.

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

Interactive Table 3: Characteristic IR and Raman Vibrational Frequencies for N-(4-(Trifluoromethyl)phenyl)formamide

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Formyl C-H Stretch | 2850 - 2950 | Weak | Medium |

| C=O Stretch (Amide I) | 1650 - 1700 | Very Strong | Medium |

| N-H Bend (Amide II) | 1510 - 1570 | Strong | Weak |

| Aromatic C=C Ring Stretches | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch (Amide III) | 1250 - 1350 | Medium | Medium |

| C-F Symmetric & Asymmetric Stretches | 1100 - 1350 | Very Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Strong | Weak |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of N-(4-(Trifluoromethyl)phenyl)formamide is not available in the searched literature, an analysis of the closely related analog, N-[4-(Trifluoromethyl)phenyl]benzamide , provides significant insight into the expected solid-state structure. nih.gov In this analog, the core trifluoromethylphenyl amide unit is present, and its crystal packing reveals key structural motifs that are likely conserved.

Interactive Table 4: Crystallographic Data for the Analogous Compound N-[4-(Trifluoromethyl)phenyl]benzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀F₃NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8279 (4) |

| b (Å) | 8.8756 (6) |

| c (Å) | 11.7554 (8) |

| α (°) | 99.408 (2) |

| β (°) | 91.565 (2) |

| γ (°) | 94.629 (2) |

| Volume (ų) | 595.03 (7) |

| Z (molecules/unit cell) | 2 |

| Key Intermolecular Interaction | N—H···O Hydrogen Bonding |

Advanced Chiral Spectroscopy for Stereochemical Analysis of Derivatized Forms (if applicable)

N-(4-(Trifluoromethyl)phenyl)formamide itself is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exhibit optical activity, and techniques like circular dichroism (CD) are not applicable to the parent compound.

However, chirality could be introduced through chemical modification to create derivatized forms. For instance:

Introduction of a Stereocenter: A chiral center could be added, for example, by replacing the formyl proton with a chiral substituent.

Atropisomerism: If bulky substituents were introduced at the positions ortho to the N-aryl bond (i.e., positions 3 and 5), rotation around the N-C(aryl) single bond could be sufficiently hindered to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). Such N-C axially chiral compounds have been synthesized from related sulfonamide derivatives.

Should such chiral derivatives be synthesized, advanced chiral spectroscopic techniques would be essential for their stereochemical analysis. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, could be used to distinguish between enantiomers and to study their conformational properties in solution. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, would serve as a unique fingerprint for a specific enantiomer.

Emerging Research Themes and Perspectives for N 4 Trifluoromethyl Phenyl Formamide

Mechanistic Studies of Trifluoromethyl Group Transfer Reactions on Formamide (B127407) Scaffolds

The introduction of a trifluoromethyl (-CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. nih.gov Consequently, understanding the mechanisms of trifluoromethyl group transfer reactions is crucial. For scaffolds related to N-(4-(Trifluoromethyl)phenyl)formamide, research has focused on radical-mediated pathways.

Recent studies on N-allylamides have demonstrated that electrochemical methods can be employed for trifluoromethylation. organic-chemistry.org In these reactions, sodium trifluoromethanesulfinate (CF₃SO₂Na) is oxidized at the anode to generate a trifluoromethyl radical (•CF₃). organic-chemistry.org This highly reactive intermediate then undergoes a regioselective addition to the carbon-carbon double bond of the N-allylamide. The resulting radical intermediate subsequently cyclizes to form trifluoromethylated oxazoline (B21484) derivatives. organic-chemistry.org This process avoids the need for external oxidants or metal catalysts, presenting a greener alternative for synthesis. organic-chemistry.org

Mechanistic investigations suggest the following key steps:

Anodic Oxidation: CF₃SO₂Na is oxidized at the anode to release the •CF₃ radical.

Radical Addition: The •CF₃ radical adds to the alkene moiety of an N-allylamide.

Intramolecular Cyclization: The newly formed carbon-centered radical undergoes a 5-exo-trig cyclization onto the amide oxygen.

Oxidation and Deprotonation: The resulting radical cation is oxidized and deprotonated to yield the final oxazoline product.

While this specific example involves N-allylamides, the fundamental principles of electrochemically generated •CF₃ radicals and their subsequent reactions provide a foundational model for potential mechanistic studies on formamide scaffolds themselves, including the synthesis or modification of N-(4-(Trifluoromethyl)phenyl)formamide.

Exploration of N-(4-(Trifluoromethyl)phenyl)formamide as a Ligand in Organometallic Chemistry

The formamide group possesses two potential coordination sites for metal ions: the carbonyl oxygen and the amide nitrogen. This dual-coordination ability makes formamide derivatives interesting candidates for ligands in organometallic chemistry. The specific structure of N-(4-(Trifluoromethyl)phenyl)formamide, with its electron-withdrawing trifluoromethyl group, is expected to influence its coordination behavior.

The strong electron-withdrawing nature of the -CF₃ group decreases the electron density on the phenyl ring and, by extension, on the amide nitrogen. This electronic effect could modulate the Lewis basicity of both the nitrogen and oxygen atoms, potentially leading to:

Altered Binding Affinity: The reduced electron density might weaken the coordination to metal centers compared to unsubstituted N-phenylformamide, but it could also enhance back-bonding in complexes with electron-rich metals.

Modified Reactivity: The electronic properties of the ligand can influence the catalytic activity of the resulting metal complex, opening possibilities for tuning reaction selectivity and efficiency.

Unique Structural Motifs: The interplay of the formamide group's hydrogen bonding capability and the phenyl ring's potential for π-stacking, influenced by the trifluoromethyl group, could lead to the formation of novel supramolecular structures and coordination polymers.

While specific studies focusing on N-(4-(Trifluoromethyl)phenyl)formamide as a ligand are still emerging, the broader field of N-aryl amide coordination chemistry suggests significant potential for this compound in catalysis, materials science, and sensor development.

Photochemical and Electrochemical Reactivity of N-(4-(Trifluoromethyl)phenyl)formamide

The photochemical and electrochemical behavior of N-(4-(Trifluoromethyl)phenyl)formamide is an area of active research interest, driven by the potential for novel synthetic transformations.

Photochemical Reactivity: The photolysis of simple formamide in the vapor phase has been shown to proceed through several primary processes, including the cleavage of N-C and C-H bonds to form radical species. rsc.org For N-(4-(Trifluoromethyl)phenyl)formamide, UV irradiation could potentially induce S-N photocleavage to generate a phenyl nitrene intermediate, a reaction pathway observed in related N-phenyl sulfoximines. nih.gov The presence of the trifluoromethyl group could influence the energy levels of the excited states and the subsequent reaction pathways of these reactive intermediates.

Electrochemical Reactivity: Electrochemical methods offer a powerful tool for inducing redox reactions. Anodic oxidation of N-allylamides using CF₃SO₂Na has been successfully used to synthesize CF₃-containing oxazolines and benzoxazines. nih.gov This electrochemical oxidative cyclization proceeds under mild, constant current conditions and demonstrates the feasibility of forming C-CF₃ bonds through electrochemical means. nih.gov The table below summarizes typical conditions for such a reaction.

| Parameter | Condition | Reference |

|---|---|---|

| Cell Type | Undivided Cell | nih.gov |

| Anode | Carbon Fibre (CF) | nih.gov |

| Cathode | Nickel Plate (Ni) | nih.gov |

| Electrolyte | nBu₄NPF₆ | nih.gov |

| Solvent | HFIP | nih.gov |

| Current | Constant Current (e.g., 5 mA) | nih.gov |

| Temperature | 60 °C | nih.gov |

These findings suggest that N-(4-(Trifluoromethyl)phenyl)formamide could undergo interesting electrochemical transformations, such as oxidative coupling or polymerization, by targeting the formamide moiety or the aromatic ring.

Development of Sustainable and Biocatalytic Pathways for Formamide Derivatives

The synthesis of formamides is a fundamental process in organic chemistry, and there is a growing emphasis on developing sustainable and environmentally friendly methods.

Sustainable Catalysis: Recent research has focused on replacing traditional, often harsh, formylation reagents with greener alternatives. One promising approach involves the N-formylation of amines using glycerol (B35011) derivatives as a C1 source, catalyzed by copper supported on zeolite 5A. rsc.orgrsc.org This method leverages a renewable biomass feedstock and operates via a radical-relay mechanism. rsc.orgrsc.org Other sustainable methods include the use of thiamine (B1217682) hydrochloride (Vitamin B1) as a cheap, stable, and non-toxic catalyst for the reaction of amines with formic acid under solvent-free conditions. researchgate.net Borinic acid has also been reported as an efficient co-catalyst for the transamidation of amides to formamides under mild conditions. nih.gov

The table below compares different sustainable catalytic systems for formamide synthesis.

| Catalytic System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Cu/Zr on Zeolite 5A | Amine + Glycerol Derivatives | Uses renewable C1 source, radical-relay mechanism | rsc.orgrsc.org |

| Thiamine Hydrochloride (VB1) | Amine + Formic Acid | Cheap, stable, non-toxic catalyst, solvent-free | researchgate.net |

| Borinic Acid / Acetic Acid | Amine + Amide (Transamidation) | Mild conditions, high yields | nih.gov |

| Nickel-Iron Nitride | CO₂ + H₂O | Direct synthesis from CO₂, mild hydrothermal conditions | acs.org |

Biocatalytic Pathways: Biocatalysis represents another frontier for the green synthesis of formamide derivatives. While specific enzymes for the direct synthesis of N-(4-(Trifluoromethyl)phenyl)formamide have not been extensively reported, the broader field of enzyme-catalyzed amide bond formation is well-established. Lipases and proteases are known to catalyze amidation reactions, and advancements in enzyme engineering could lead to biocatalysts tailored for the synthesis of specific formamides under mild, aqueous conditions.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms requires the ability to observe chemical transformations as they occur. Advanced spectroscopic techniques are invaluable tools for the in situ monitoring of reactions involving formamide derivatives.

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR)-FTIR spectroscopy is a powerful technique for monitoring reactions in real-time. rsc.orgresearchgate.net It can track the consumption of reactants and the formation of products and intermediates by observing changes in characteristic vibrational bands, such as the C=O stretch of the formamide group. researchgate.net

Raman Spectroscopy: UV-Raman spectroscopy offers high sensitivity for certain molecules by exploiting electronic transitions to achieve resonance enhancement. mdpi.com This has been used to monitor the conversion of formamide on mineral surfaces, providing insights into reaction intermediates that would otherwise be difficult to detect. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the online monitoring of reactions, providing detailed structural information about species in the reaction mixture over time. researchgate.net This is particularly useful for complex reaction networks where multiple species are present simultaneously.

The table below outlines various spectroscopic techniques for in situ monitoring.

| Technique | Information Gained | Advantages | Reference |

|---|---|---|---|

| ATR-FTIR | Concentration changes of reactants, products, intermediates | Widely applicable, robust, real-time data | rsc.orgresearchgate.net |

| UV-Raman | Detection of low-concentration species, surface intermediates | High sensitivity and selectivity for resonant species | mdpi.com |

| Flow NMR | Detailed structural information, quantification of all H-containing species | Unambiguous identification of compounds | researchgate.net |

| Hyphenated Methods (e.g., HPLC-MS) | Separation and identification of complex mixture components | High resolution and sensitivity for reaction profiling | researchgate.net |

These advanced techniques are crucial for optimizing reaction conditions, elucidating complex mechanisms, and ensuring process safety and efficiency in the synthesis and application of N-(4-(Trifluoromethyl)phenyl)formamide. spectroscopyonline.com

Cross-Disciplinary Research with N-(4-(Trifluoromethyl)phenyl)formamide in Focus

The unique combination of a formamide group and a trifluoromethylated phenyl ring makes N-(4-(Trifluoromethyl)phenyl)formamide a molecule of interest for several cross-disciplinary research areas.

Medicinal Chemistry: The trifluoromethyl group is a well-known feature in many pharmaceuticals, as it can improve metabolic stability, membrane permeability, and binding selectivity. nih.gov The formamide moiety can participate in hydrogen bonding interactions with biological targets. smolecule.com This combination suggests that N-(4-(Trifluoromethyl)phenyl)formamide could serve as a valuable building block or a lead compound in drug discovery programs targeting enzymes or receptors where such interactions are critical. For instance, many FDA-approved drugs, such as Selinexor and Fluoxetine, contain trifluoromethyl groups. mdpi.com

Materials Science: Aromatic compounds and molecules capable of strong hydrogen bonding are fundamental building blocks for functional materials. smolecule.com The structure of N-(4-(Trifluoromethyl)phenyl)formamide allows for both π-π stacking interactions via the phenyl ring and hydrogen-bonding networks through the formamide group. This could be exploited in the design of liquid crystals, organic semiconductors, or self-assembling materials. The fluorine atoms of the -CF₃ group can also introduce unique properties such as hydrophobicity and altered electronic characteristics.

Prebiotic Chemistry: Formamide itself is a central molecule in theories about the origin of life, as it can produce a wide range of biologically relevant molecules, including nucleobases and amino acids, under plausible prebiotic conditions. wikipedia.org While N-(4-(Trifluoromethyl)phenyl)formamide is not a prebiotic molecule, studying its reactivity and stability under various conditions can provide broader insights into the fundamental chemistry of formamides, which has implications for understanding abiogenesis. wikipedia.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-(Trifluoromethyl)phenyl) formamide, and how can reaction parameters influence yield?

- Methodological Answer : Reductive formylation using CO₂ and sodium borohydride derivatives (e.g., NaBH(OAc)₃) under atmospheric pressure is a viable route, as demonstrated for analogous formamide derivatives . Key parameters include solvent polarity (e.g., THF/water mixtures), temperature (50–70°C), and stoichiometric control of the reducing agent. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity. Optimization should include monitoring by TLC and iterative adjustment of reaction time (typically 12–48 hours) .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Expect distinct peaks for the formyl proton (δ ~8.0–8.5 ppm) and trifluoromethyl group (δ ~120–125 ppm in ¹³C). Compare with structurally similar compounds like N-(4-chlorophenyl)formamide (δ 8.2 ppm for formyl-H) .

- HRMS : Calculate exact mass (C₈H₆F₃NO = 189.04 g/mol) and confirm molecular ion [M+H]⁺.

- IR : Look for N–H stretch (~3300 cm⁻¹) and C=O stretch (~1660–1680 cm⁻¹) .

Q. What are common functionalization reactions involving this compound, and what intermediates are typically generated?